![molecular formula C9H20O7S B609266 m-PEG4-sulfonic acid CAS No. 787524-78-1](/img/structure/B609266.png)
m-PEG4-sulfonic acid
Overview
Description
M-PEG4-sulfonic acid is a PEG-based PROTAC linker . It contains a sulfonic acid group which can participate in esterification, halogenation, and replacement reactions . The hydrophilic PEG linker increases the water solubility of a compound in aqueous media .
Synthesis Analysis
M-PEG4-sulfonic acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular weight of m-PEG4-sulfonic acid is 272.32 and its formula is C9H20O7S . The SMILES representation is COCCOCCOCCOCCS(=O)(O)=O .Chemical Reactions Analysis
M-PEG4-sulfonic acid can participate in esterification, halogenation, and replacement reactions . It is used in the synthesis of PROTACs .Physical And Chemical Properties Analysis
M-PEG4-sulfonic acid is a liquid that appears colorless to light yellow . It is soluble and its solubility increases the water solubility of a compound in aqueous media .Scientific Research Applications
Catalytic Applications
m-PEG4-sulfonic acid and its derivatives demonstrate substantial utility in catalyzing a variety of chemical reactions. For instance, sulfonic acid on polystyrene–poly(ethylene glycol) resin showcases good catalytic activity and recyclability in the synthesis of 3,4-dihydropyrimidinones via the Biginelli reaction, highlighting a remarkable approach for efficient synthesis of these compounds (Quan et al., 2009). Moreover, polyethyleneglycol bound sulfonic acid has been successfully used as an eco-friendly catalyst in the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes, showcasing significant anti-viral activity against tobacco mosaic virus (Naidu et al., 2012).
Membrane Formation and Properties
Sulfonated materials, due to their high electrical conductivity, good chemical stability, hydrophilicity, and low fouling propensity, are heavily applied in membrane applications. The incorporation of m-PEG4-sulfonic acid into sulfonated polyphenylenesulfone (sPPSU) membranes has been found to affect the membrane formation process, with polyethylene glycol affecting the viscosity, phase inversion, and suppression of macrovoids formation. This leads to membranes with improved mechanical strength, higher hydrophilicity, and enhanced permeation properties (Feng et al., 2017).
Nanotechnology and Composite Materials
m-PEG4-sulfonic acid and its derivatives have been leveraged in the field of nanotechnology and composite materials. Notably, the synthesis of water-soluble graft copolymers by covalently attaching poly(aminobenzene sulfonic acid) and polyethylene glycol to single-walled carbon nanotubes has resulted in materials with high water solubility and uniform dimensions. These graft copolymers show promise for various applications due to their unique electronic structures and functional properties (Zhao et al., 2005). Additionally, the development of bio-based nanocomposite proton exchange membranes using bacterial cellulose and poly(4-styrene sulfonic acid), showcasing excellent mechanical properties and high ionic exchange capacity, further underlines the potential of these materials in various applications, including fuel cells and other devices requiring functional proton conducting elements (Gadim et al., 2014).
Future Directions
properties
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O7S/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLNKYKZGYOWSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG4-sulfonic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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